molecular formula C10H10N2O B10898618 4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 15763-55-0

4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10898618
CAS No.: 15763-55-0
M. Wt: 174.20 g/mol
InChI Key: YLCVRUDEIAVXJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one: is an organic compound belonging to the pyrazolone family It is characterized by a pyrazole ring substituted with a methyl group at the fourth position and a phenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The general reaction scheme is as follows:

    Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form 1-phenyl-3-oxobutylidenehydrazine.

    Cyclization: The intermediate undergoes cyclization to form 1-phenyl-3-methyl-2-pyrazolin-5-one.

    Methylation: The final step involves methylation at the fourth position using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the synthesis of 4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with various receptors in the central nervous system, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the methyl group at the fourth position.

    4-Methyl-1-phenyl-3-pyrazolidinone: Similar structure but has a different ring system.

    1-Phenyl-2,3-dimethyl-5-pyrazolone: Similar structure with additional methyl groups.

Uniqueness

4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position and phenyl group at the first position contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

15763-55-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13)

InChI Key

YLCVRUDEIAVXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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